

Spectroscopic Profile of (6-Bromopyrazin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (6-Bromopyrazin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(6-Bromopyrazin-2-yl)methanol**, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents logical workflows for spectroscopic analysis. While specific experimental data from a single, unified source is not publicly available, this guide consolidates predicted and typical spectroscopic characteristics based on the compound's structure and data from analogous compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **(6-Bromopyrazin-2-yl)methanol**. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine atom.

| Proton | Expected Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---------------------------------|---|----------------------------|---------------------------|
| Pyrazine H (position 3) | 8.5 - 8.7 | Singlet (s) | N/A |
| Pyrazine H (position 5) | 8.6 - 8.8 | Singlet (s) | N/A |
| Methylene (-CH ₂ OH) | 4.7 - 4.9 | Singlet (s) or Doublet (d) | If coupled to OH |
| Hydroxyl (-OH) | Variable (e.g., 2.0 - 4.0) | Singlet (s, broad) | N/A |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the four distinct carbon atoms in the pyrazine ring and one for the methylene carbon. The carbon attached to the bromine atom will be significantly influenced by its electronegativity.

| Carbon | Expected Chemical Shift (δ , ppm) |
|---------------------------------|---|
| Pyrazine C-Br | 140 - 145 |
| Pyrazine C-CH ₂ OH | 155 - 160 |
| Pyrazine C-H (adjacent to N) | 145 - 150 |
| Pyrazine C-H (adjacent to C-Br) | 142 - 147 |
| Methylene (-CH ₂ OH) | 60 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm ⁻¹) | Intensity |
|-------------------------------|---|---------------|
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (pyrazine ring) | 1550 - 1600 | Medium |
| C=C Stretch (pyrazine ring) | 1400 - 1500 | Medium |
| C-O Stretch (primary alcohol) | 1000 - 1050 | Strong |
| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Parameter | Expected Value (m/z) | Notes |
|--------------------------------|----------------------|---|
| Molecular Ion [M] ⁺ | 188 & 190 | Due to the presence of bromine isotopes (⁷⁹ Br and ⁸¹ Br) in an approximate 1:1 ratio. |
| [M+H] ⁺ | 189 & 191 | Commonly observed in soft ionization techniques like ESI. |
| Major Fragments | 109, 81 | Loss of Br (m/z 79/81) and subsequent fragmentation of the pyrazinylmethanol cation. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of pyrazine derivatives is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **(6-Bromopyrazin-2-yl)methanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-180 ppm).

Infrared (IR) Spectroscopy

A standard method for obtaining the IR spectrum of a solid aromatic compound is the KBr pellet technique:

- Sample Preparation:

- Grind a small amount (1-2 mg) of **(6-Bromopyrazin-2-yl)methanol** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

Mass Spectrometry (MS)

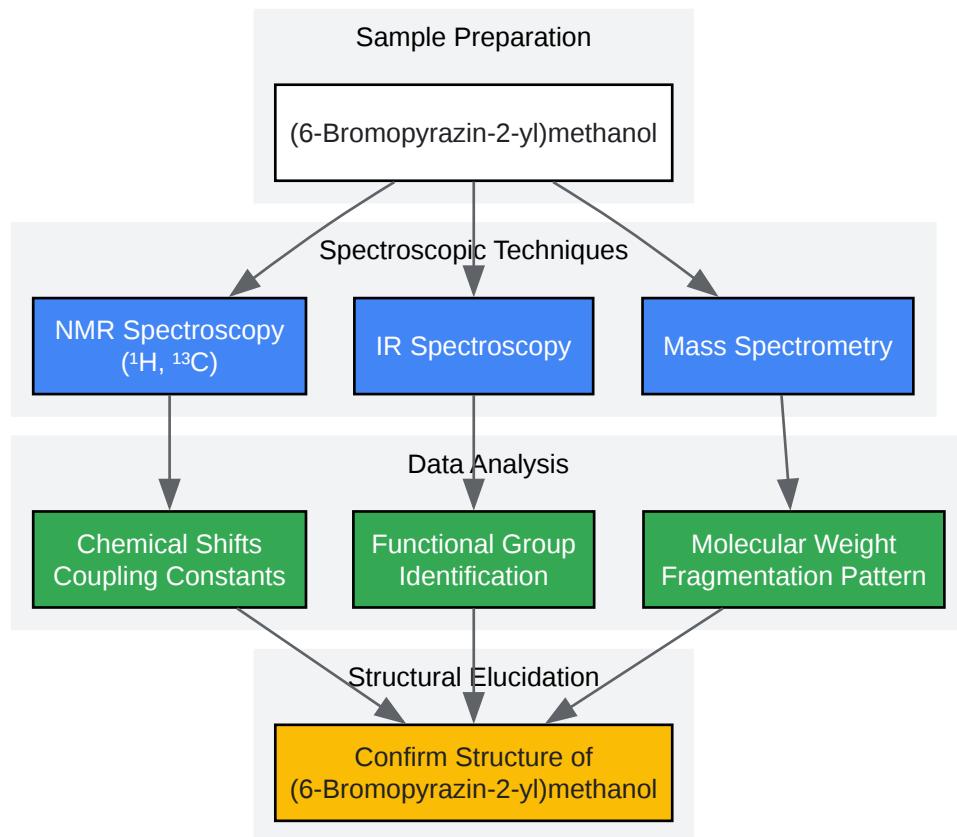
A general procedure for obtaining the mass spectrum of a heterocyclic compound is as follows:

- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns. ESI is a soft ionization technique that typically yields the protonated molecular ion $[\text{M}+\text{H}]^+$ with minimal fragmentation.
- Mass Analysis: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak(s) and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of bromine (^{19}Br and ^{81}Br) should be observed.

Visualization of Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **(6-Bromopyrazin-2-yl)methanol**.

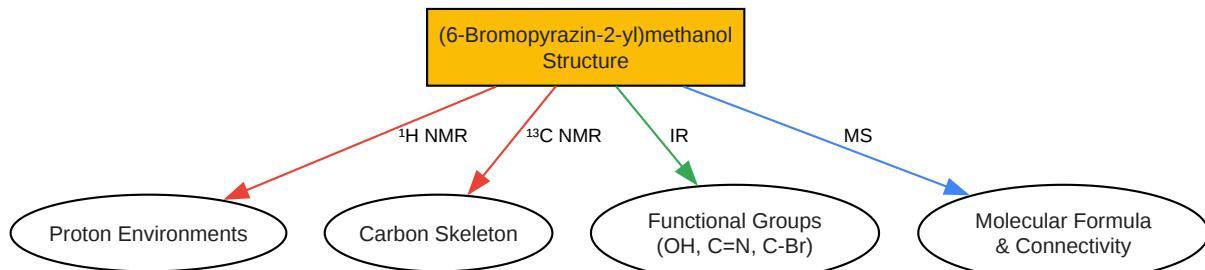


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Caption: Workflow for Spectroscopic Characterization.

Structural Relationship of Spectroscopic Data

This diagram illustrates how the different spectroscopic techniques probe specific aspects of the molecular structure of **(6-Bromopyrazin-2-yl)methanol**.

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